2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine: MPMP , is a chemical compound with potential therapeutic applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: MPMP can be synthesized through various routes. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with 2-methoxybenzoyl chloride, followed by cyclization with piperazine. The synthetic steps include:
Chlorination: 2-methyl-4,6-dichloropyrimidine reacts with thionyl chloride or phosphorus oxychloride to form the corresponding chlorinated intermediate.
Acylation: The chlorinated intermediate reacts with 2-methoxybenzoyl chloride to introduce the benzoyl group.
Cyclization: Piperazine is added to the reaction mixture, leading to the formation of MPMP.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scale-up. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
MPMP undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding piperazine derivative.
Substitution: MPMP can undergo nucleophilic substitution reactions at the piperazine nitrogen.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
MPMP’s applications span various fields:
Medicine: It may act as an alpha1-adrenergic receptor antagonist, potentially useful in treating conditions like hypertension and cardiac arrhythmias.
Chemistry: MPMP serves as a building block for designing novel compounds.
Biology: Its effects on cellular pathways warrant investigation.
Mechanism of Action
MPMP’s mechanism involves binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmission. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
MPMP shares structural features with arylpiperazine-based alpha1-adrenergic antagonists like trazodone, naftopidil, and urapidil . Its uniqueness lies in the combination of benzoyl and pyrimidine moieties.
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-16-15-19(24-9-5-6-10-24)23-21(22-16)26-13-11-25(12-14-26)20(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
InChI Key |
QYVWVFZEHLVNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4 |
Origin of Product |
United States |
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